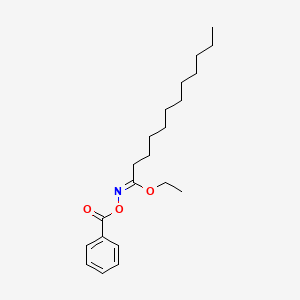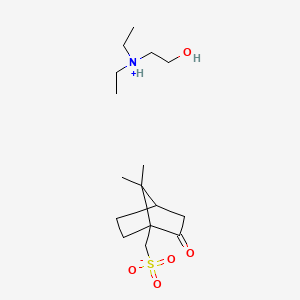
Calcium oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium oxoacetate is a chemical compound that combines calcium ions with oxoacetate ions. It is known for its role in various biochemical processes and its potential applications in different fields. The compound is of interest due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium oxoacetate can be synthesized through the reaction of calcium carbonate with oxalic acid. The reaction typically involves dissolving calcium carbonate in a solution of oxalic acid, resulting in the formation of this compound and carbon dioxide gas. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reactant concentrations, temperature, and pH to optimize yield and purity. The product is then purified through filtration and crystallization techniques to obtain high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Calcium oxoacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and carbon dioxide.
Reduction: Under certain conditions, it can be reduced to form calcium oxalate.
Substitution: It can participate in substitution reactions where the oxoacetate ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving this compound include calcium carbonate, calcium oxalate, and various substituted calcium salts. These products are of interest in different scientific and industrial applications.
Aplicaciones Científicas De Investigación
Calcium oxoacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other calcium compounds.
Biology: It plays a role in biochemical processes and is studied for its potential effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating certain metabolic disorders.
Industry: It is used in the production of materials such as coatings and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of calcium oxoacetate involves its interaction with various molecular targets and pathways. It can act as a source of calcium ions, which are essential for numerous cellular functions. Additionally, the oxoacetate ion can participate in metabolic pathways, influencing processes such as energy production and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Calcium oxalate: Similar in structure but differs in its reactivity and applications.
Calcium acetate: Used in different industrial and medical applications, with distinct chemical properties.
Oxaloacetic acid: A related compound involved in metabolic pathways but with different chemical behavior.
Uniqueness
Calcium oxoacetate is unique due to its specific combination of calcium and oxoacetate ions, which confer distinct properties and reactivity
Propiedades
Número CAS |
2990-19-4 |
|---|---|
Fórmula molecular |
C4H2CaO6 |
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
calcium;oxaldehydate |
InChI |
InChI=1S/2C2H2O3.Ca/c2*3-1-2(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 |
Clave InChI |
JIOBOQOAYFOKLJ-UHFFFAOYSA-L |
SMILES canónico |
C(=O)C(=O)[O-].C(=O)C(=O)[O-].[Ca+2] |
Números CAS relacionados |
298-12-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

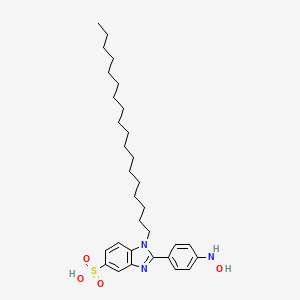
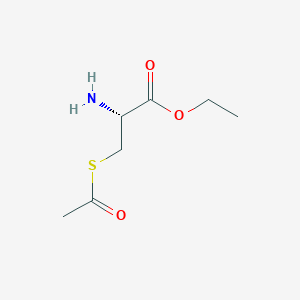

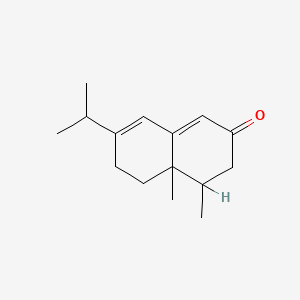
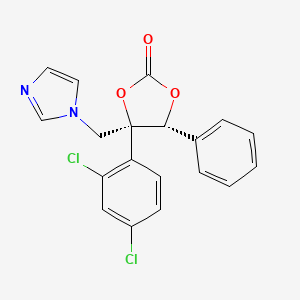

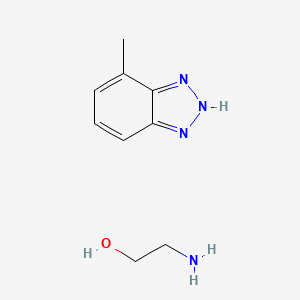


![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
